(2E)-2-(phenylsulfonyl)-3-(4-propoxyphenyl)prop-2-enenitrile
Overview
Description
(2E)-2-(phenylsulfonyl)-3-(4-propoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a carbon atom The compound’s structure includes a phenylsulfonyl group and a propoxyphenyl group, which are connected by a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(phenylsulfonyl)-3-(4-propoxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylsulfonyl chloride and 4-propoxybenzaldehyde.
Formation of Intermediate: The reaction between phenylsulfonyl chloride and 4-propoxybenzaldehyde in the presence of a base (e.g., triethylamine) leads to the formation of an intermediate compound.
Nitrile Formation: The intermediate compound is then subjected to a reaction with a nitrile source (e.g., sodium cyanide) under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(phenylsulfonyl)-3-(4-propoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenylsulfonyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-(phenylsulfonyl)-3-(4-propoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, participating in various chemical reactions. The nitrile group can also interact with biological molecules, potentially leading to bioactive effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(phenylsulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile: Similar structure with a methoxy group instead of a propoxy group.
(2E)-2-(phenylsulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
(2E)-2-(phenylsulfonyl)-3-(4-propoxyphenyl)prop-2-enenitrile is unique due to the presence of the propoxy group, which can influence its chemical reactivity and potential applications. The specific combination of functional groups in this compound may lead to unique properties and interactions compared to its analogs.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-propoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-2-12-22-16-10-8-15(9-11-16)13-18(14-19)23(20,21)17-6-4-3-5-7-17/h3-11,13H,2,12H2,1H3/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBPRLIFYPVQQM-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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